![molecular formula C12H8ClF3N2O2 B1377606 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine CAS No. 1375472-56-2](/img/structure/B1377606.png)
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine
Vue d'ensemble
Description
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine is a chemical compound that belongs to the pyrazine family of organic compounds. It has a CAS Number of 1375472-56-2 and a molecular weight of 304.66 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-6-{[3-(trifluoromethoxy)benzyl]oxy}pyrazine . The InChI code is 1S/C12H8ClF3N2O2/c13-10-5-17-6-11(18-10)19-7-8-2-1-3-9(4-8)20-12(14,15)16/h1-6H,7H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.66 . It is a liquid at room temperature and is typically stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity:
- Sato, Miwa, Suzuki, and Sakakibara (1994) explored the deoxydative acetoxylation of pyrazine N-oxides, which could include derivatives similar to the specified compound. This study contributes to understanding the regioselectivity of acetoxylation in pyrazine derivatives (Sato et al., 1994).
- In the synthesis of novel pyrazoline and isoxazoline derivatives, Jadhav et al. (2009) investigated compounds with structural similarities, highlighting the diverse reactivity and potential applications of pyrazine derivatives (Jadhav et al., 2009).
Pharmacology and Medicinal Chemistry:
- Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives, including compounds structurally related to 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine, to explore their antidepressant activities (Palaska et al., 2001).
- Abdulla et al. (2014) prepared a series of substituted pyrazole derivatives from pyrazoline precursors, exploring their anti-inflammatory activities. This demonstrates the therapeutic potential of pyrazine derivatives in medicinal chemistry (Abdulla et al., 2014).
Photophysical Properties and Material Science:
- Hoffert et al. (2017) described the synthesis and photophysical properties of pyrazine-based push-pull chromophores. This study highlights the potential of pyrazine derivatives in developing materials with unique optical properties (Hoffert et al., 2017).
- In the field of electrochromic materials, Zhao et al. (2014) utilized pyrazine derivatives as an acceptor unit, underscoring the applicability of such compounds in developing new polymeric materials (Zhao et al., 2014).
Propriétés
IUPAC Name |
2-chloro-6-[[3-(trifluoromethoxy)phenyl]methoxy]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-10-5-17-6-11(18-10)19-7-8-2-1-3-9(4-8)20-12(14,15)16/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYDXMNCZURPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)

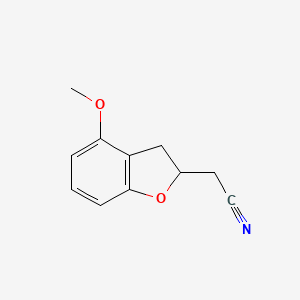

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)
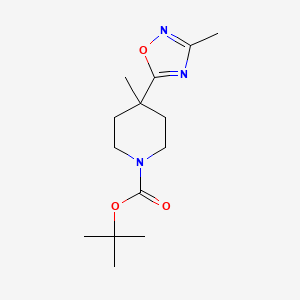
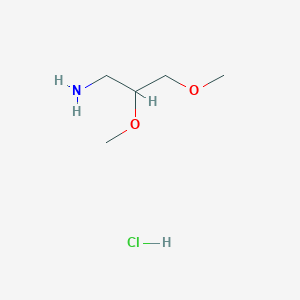



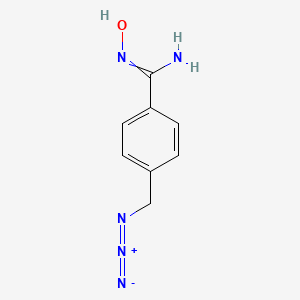
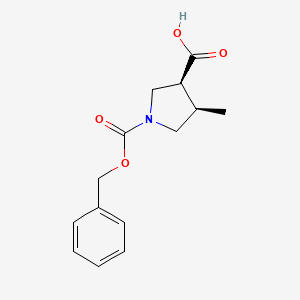
![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)